molecular formula C12H15ClF2O2 B14073764 1-(3-Chloropropyl)-3-(difluoromethoxy)-4-ethoxybenzene

1-(3-Chloropropyl)-3-(difluoromethoxy)-4-ethoxybenzene

Cat. No.: B14073764
M. Wt: 264.69 g/mol
InChI Key: AMZINCIKFWZVPL-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-3-(difluoromethoxy)-4-ethoxybenzene is an organic compound with a complex structure that includes a chloropropyl group, a difluoromethoxy group, and an ethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-3-(difluoromethoxy)-4-ethoxybenzene typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a benzene derivative with a chloropropyl group, followed by the introduction of difluoromethoxy and ethoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Catalysts may also be employed to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-3-(difluoromethoxy)-4-ethoxybenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Nucleophilic substitution reactions are common, where the chloropropyl group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-(3-Chloropropyl)-3-(difluoromethoxy)-4-ethoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-3-(difluoromethoxy)-4-ethoxybenzene involves its interaction with specific molecular targets. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The difluoromethoxy and ethoxy groups may influence the compound’s solubility and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloropropyl)-3-methoxy-4-ethoxybenzene: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    1-(3-Chloropropyl)-3-(trifluoromethoxy)-4-ethoxybenzene: Contains a trifluoromethoxy group, which may alter its reactivity and biological activity.

Uniqueness

1-(3-Chloropropyl)-3-(difluoromethoxy)-4-ethoxybenzene is unique due to the presence of the difluoromethoxy group, which can significantly influence its chemical and biological properties

Biological Activity

1-(3-Chloropropyl)-3-(difluoromethoxy)-4-ethoxybenzene is an organic compound that has garnered attention due to its unique structural features and potential biological activities. Its molecular formula is C12H15ClF2O, and it has a molecular weight of approximately 264.69 g/mol. The compound's structure includes a chloropropyl group, a difluoromethoxy group, and an ethoxy group attached to a benzene ring, which influences its reactivity and biological properties significantly.

The presence of halogen atoms (chlorine and fluorine) in the compound enhances its chemical reactivity. This characteristic is crucial for its interactions with biological targets, potentially leading to various pharmacological effects.

Property Value
Molecular FormulaC12H15ClF2O
Molecular Weight264.69 g/mol
IUPAC NameThis compound
InChI KeyVWDSXEYQHUTJBB-UHFFFAOYSA-N

Biological Activity

Research into the biological activity of this compound indicates potential applications in various fields, particularly in pharmaceuticals and agrochemicals. The compound has been evaluated for its antimicrobial and anticancer properties.

Antimicrobial Activity

The compound's structure suggests it may exhibit significant antimicrobial activity. Similar compounds have shown effectiveness against various bacterial strains:

  • Mechanism of Action : The difluoromethoxy group may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways.
  • Case Study : In studies involving structurally related compounds, similar benzene derivatives demonstrated varying degrees of antibacterial activity against pathogens such as E. coli and S. aureus.

Anticancer Potential

This compound has also been investigated for its anticancer properties:

  • Cell Line Studies : Preliminary in vitro studies suggest that compounds with similar structures can inhibit the proliferation of cancer cell lines, including HeLa and A549 cells.
  • Toxicity Assessment : Compounds in this class have shown low cytotoxicity towards human peripheral blood mononuclear cells at high concentrations, indicating a favorable safety profile for further development.

Research Findings

Recent studies have highlighted the importance of specific structural features in enhancing biological activity:

  • Structure-Activity Relationship (SAR) : Variations in substituents on the benzene ring significantly influence both antimicrobial and anticancer activities. For instance, the presence of a difluoromethoxy group has been linked to increased lipophilicity and improved interaction with biological targets.

Comparative Analysis

A comparative analysis of similar compounds provides insights into the potential efficacy of this compound:

Compound Name Substituents Biological Activity
1-(3-Chloropropyl)-3-(difluoromethoxy)-5-ethoxybenzeneDifluoromethoxy, EthoxyAntimicrobial, Anticancer
1-(3-Bromopropyl)-3-(difluoromethoxy)-4-methylbenzeneBromine instead of ChlorineDifferent reactivity patterns
1-(4-Chlorobutyl)-2-(difluoromethoxy)-5-methylbenzeneLonger alkyl chainPotentially different biological activity

Properties

Molecular Formula

C12H15ClF2O2

Molecular Weight

264.69 g/mol

IUPAC Name

4-(3-chloropropyl)-2-(difluoromethoxy)-1-ethoxybenzene

InChI

InChI=1S/C12H15ClF2O2/c1-2-16-10-6-5-9(4-3-7-13)8-11(10)17-12(14)15/h5-6,8,12H,2-4,7H2,1H3

InChI Key

AMZINCIKFWZVPL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCCCl)OC(F)F

Origin of Product

United States

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